The Evolution and Synthesis of trans-2,3-Epoxysuccinic Acid: A Technical Guide
The Evolution and Synthesis of trans-2,3-Epoxysuccinic Acid: A Technical Guide
Executive Summary
trans-2,3-Epoxysuccinic acid (also known as trans-oxirane-2,3-dicarboxylic acid) represents a critical junction in both organic synthesis and industrial biotechnology.[1] Historically significant as the immediate precursor to L(+)-tartaric acid, it has evolved from a bulk chemical intermediate into a high-value "warhead" moiety for cysteine protease inhibitors (such as E-64).
This guide dissects the two dominant paradigms of its production: the classical tungstate-catalyzed chemical epoxidation (The Payne Protocol) and the stereoselective fermentative production using filamentous fungi.
Part 1: Chemical Synthesis – The Tungstate Paradigm
The chemical synthesis of trans-2,3-epoxysuccinic acid is a textbook example of stereospecific epoxidation. Unlike simple alkenes which react readily with organic peracids (e.g., mCPBA), electron-deficient olefins like fumaric acid require nucleophilic oxidants or transition metal catalysis.
The Payne & Williams Protocol (1959)
The definitive method, established by Payne and Williams, utilizes sodium tungstate (
Mechanism of Action:
The reaction does not proceed via a simple concerted mechanism.[2] Instead, the tungstate ion undergoes ligand exchange with hydrogen peroxide to form a highly active peroxotungstate complex (likely
Stereochemical Causality:
-
Substrate: Fumaric acid (trans-butenedioic acid).
-
Note: Using Maleic acid (cis-isomer) under these conditions yields cis-epoxysuccinic acid. The reaction is stereospecific, preserving the geometric configuration of the olefin.
Validated Experimental Protocol
Note: This protocol is scaled for laboratory synthesis (approx. 0.1 mol scale).
Reagents:
-
Fumaric Acid: 11.6 g (0.1 mol)
-
Sodium Tungstate Dihydrate (
): 0.33 g (1 mol%) -
Hydrogen Peroxide (30% aq): 25 mL (~0.22 mol)
-
Sodium Hydroxide (40% aq): To adjust pH
Step-by-Step Workflow:
-
Dissolution & pH Adjustment: Suspend fumaric acid in 30 mL water. Add NaOH dropwise until the solution reaches pH 4.5–5.5 .
-
Critical Insight: If pH < 4, the reaction slows significantly due to poor catalyst activation. If pH > 7, the peroxide decomposes rapidly, and the epoxide ring may hydrolyze to tartaric acid prematurely.
-
-
Catalyst Addition: Add the sodium tungstate.[5][8] Heat the mixture to 60–65°C .
-
Oxidation: Add
dropwise over 45 minutes, maintaining temperature between 60–70°C. -
Digestion: Stir for an additional 2–3 hours. Monitor consumption of fumaric acid via HPLC or by decolorization of bromine water (qualitative).
-
Acidification & Crystallization: Cool the solution to 4°C. Acidify with conc. HCl to pH 1.0. The free acid, trans-2,3-epoxysuccinic acid, will precipitate.
-
Purification: Recrystallize from minimal hot water or acetone/petroleum ether.
Mechanistic Visualization
The following diagram illustrates the catalytic cycle and stereochemical conservation.
Figure 1: The Tungstate-Catalyzed Epoxidation Cycle via the Payne Mechanism.
Part 2: The Biotechnological Shift – Fermentation
While chemical synthesis is efficient, it produces a racemate (DL-trans-epoxysuccinic acid) unless chiral ligands are used. Biological systems, however, naturally produce enantiopure forms, typically (-)-trans-2,3-epoxysuccinic acid.
Microbial Producers
The production of trans-epoxysuccinate was first observed in filamentous fungi.[5][9]
-
Aspergillus fumigatus : Identified by Martin & Foster (1955) as a high-yield producer.
-
Paecilomyces variotii : Used in industrial patents for high-titer fermentation.
Biosynthetic Pathway
The pathway is distinct from the TCA cycle. It involves the direct epoxidation of fumarate. Recent genomic studies (e.g., in the context of E-64 biosynthesis) suggest the involvement of non-heme iron(
Fermentation Parameters (Generalized for Aspergillus):
| Parameter | Specification | Causality/Reasoning |
| Carbon Source | Glucose or Ethanol | Ethanol often suppresses TCA cycle competition, favoring the glyoxylate bypass/epoxide accumulation. |
| Nitrogen Source | Ammonium Nitrate | Simple inorganic nitrogen prevents complex media interference during purification. |
| pH Control | 5.5 – 6.5 | Maintained via |
| Aeration | High ( | The oxygen atom in the epoxide ring is derived from molecular oxygen ( |
Biological Pathway Diagram
Figure 2: Biosynthetic divergence of trans-epoxysuccinate toward tartrate or protease inhibitors.
Part 3: Industrial Applications & Downstream Utility
Tartaric Acid Production
The hydrolysis of trans-2,3-epoxysuccinic acid is the primary route to synthetic L(+)-tartaric acid.
-
Reaction:
-
Catalyst: The hydrolysis can be acid-catalyzed or enzymatic (Epoxysuccinate hydrolase).
-
Stereochemistry: Hydrolysis of the trans-epoxide proceeds with inversion of configuration at one carbon (backside attack), yielding the meso-tartaric acid or L-tartaric acid depending on the specific enzymatic constraint.
Pharmaceutical "Warheads"
In drug discovery, the trans-epoxysuccinyl group is a potent electrophile. It covalently modifies the active site cysteine thiols of proteases (e.g., Cathepsin B, Calpain).
-
Mechanism: The thiol group of the enzyme attacks the epoxide ring (typically at C2 or C3), resulting in ring opening and irreversible alkylation of the enzyme.
-
Example: E-64 (N-[N-(L-3-trans-carboxyoxirane-2-carbonyl)-L-leucyl]-agmatine) is the archetypal inhibitor derived from this scaffold.
References
-
Payne, G. B., & Williams, P. H. (1959).[5] Reactions of Hydrogen Peroxide. IV. Sodium Tungstate Catalyzed Epoxidation of
-Unsaturated Acids.[5][8][10] The Journal of Organic Chemistry, 24(1), 54–55. -
Martin, W. R., & Foster, J. W. (1955). Production of trans-L-Epoxysuccinic Acid by Fungi and Its Microbiological Conversion to meso-Tartaric Acid.[5] Journal of Bacteriology, 70(4), 405–414.[1]
-
Yamaguchi, T., et al. (1991).[5][9] Production of (-)-trans-2,3-epoxysuccinic acid by fermentation.[1][5][11] United States Patent 5015579.[5]
-
Liu, M., et al. (2025).[7] Enzymatic combinatorial synthesis of E-64 and related cysteine protease inhibitors. Nature Chemical Biology.
-
PubChem. (n.d.).[12] trans-2,3-Epoxysuccinate | C4H4O5.[3][4][6] National Library of Medicine.[12]
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